

toxicity data for 1-Ethyl-3-methylimidazolium methanesulfonate

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Compound of Interest

Compound Name: 1-Ethyl-3-methylimidazolium
methanesulfonate

Cat. No.: B117908

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An In-depth Technical Guide on the Toxicity of 1-Ethyl-3-methylimidazolium Methanesulfonate

This technical guide provides a comprehensive overview of the available toxicity data for the ionic liquid **1-Ethyl-3-methylimidazolium methanesulfonate** (CAS No. 145022-45-3). The information is intended for researchers, scientists, and drug development professionals to support hazard identification and risk assessment.

Toxicological Profile

1-Ethyl-3-methylimidazolium methanesulfonate is classified as a skin sensitizer and is considered harmful to aquatic life with long-lasting effects[1][2]. While it is not classified as acutely toxic via the oral route, it may be harmful if swallowed[1][3]. Data on skin and eye irritation suggest it is not a significant irritant[1]. Information regarding germ cell mutagenicity, carcinogenicity, and reproductive toxicity is largely unavailable[1][3].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data that has been reported for **1-Ethyl-3-methylimidazolium methanesulfonate**.

Table 1: Mammalian Toxicity

Endpoint	Test Species	Route	Value	Reference
Acute Oral Toxicity (LD50)	Rat (female)	Oral	> 2000 mg/kg bw	[3][4]

Table 2: Ecotoxicity

Endpoint	Test Species	Exposure Duration	Value	Reference
Aquatic Invertebrate Toxicity (EC50)	Daphnia magna	48 hours	65.7 mg/L	[3][4]
Algal Toxicity (EC50)	Desmodesmus subspicatus	72 hours	40.6 mg/L	[3][4]
Algal Toxicity (NOEC)	Desmodesmus subspicatus	72 hours	13.7 mg/L	
Activated Sludge Respiration Inhibition (EC10)	Microorganisms	180 minutes	62 mg/L	[3][4]

Experimental Protocols

Detailed experimental protocols for the summarized toxicity data are based on internationally recognized guidelines.

Acute Oral Toxicity

While the specific study details are not provided in the available documentation, the acute oral toxicity (LD50) value was likely determined following a standardized protocol such as the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

General Protocol (based on OECD TG 423):

- **Test Animals:** Typically, female rats are used. A small group of animals (e.g., 3) is used in a stepwise procedure.
- **Administration:** The test substance is administered orally by gavage.
- **Dosage:** A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on available information.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The LD50 is determined based on the dose at which mortality is observed. The reported value of > 2000 mg/kg bw indicates that at the highest tested dose, no significant mortality was observed[3][4].

Aquatic Toxicity

The ecotoxicity data for aquatic invertebrates and algae are based on the following OECD guidelines.

Daphnia sp. Acute Immobilisation Test (based on OECD TG 202):

- **Test Organism:** Daphnia magna (a small freshwater crustacean).
- **Exposure:** Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.
- **Endpoint:** The EC50 is the concentration of the substance that results in the immobilization of 50% of the daphnids after 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD TG 201):

- **Test Organism:** A freshwater green alga, Desmodesmus subspicatus.
- **Exposure:** Exponentially growing cultures of the algae are exposed to various concentrations of the test substance over a period of 72 hours.

- Endpoint: The EC50 is the concentration that causes a 50% reduction in algal growth (biomass or growth rate) compared to a control. The No Observed Effect Concentration (NOEC) is the highest concentration tested at which no statistically significant inhibition of growth is observed.

Phytotoxicity

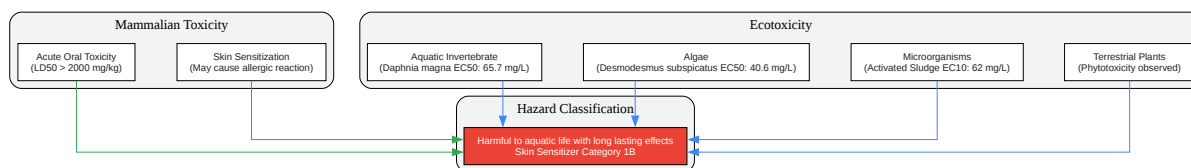
Studies on the effects of **1-Ethyl-3-methylimidazolium methanesulfonate** on terrestrial plants were conducted in accordance with ISO Standard 11269-2:1995 and OECD Guideline 208.

Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (based on OECD TG 208):

- Test Species: Spring barley (*Hordeum vulgare*) and common radish (*Raphanus sativus*).
- Methodology: Seeds are planted in soil treated with a range of concentrations of the test substance.
- Endpoints: The test assesses the effects on seedling emergence and early growth. Measured parameters include the percentage of emerged seedlings, and the fresh and dry mass of the plants after a specified period. Visual signs of phytotoxicity, such as chlorosis and growth inhibition, are also recorded. The study indicated that the toxic effect was primarily dependent on the concentration of the ionic liquid.

Toxicity Assessment Workflow

The following diagram illustrates a general workflow for the toxicological evaluation of a chemical substance, consistent with the data available for **1-Ethyl-3-methylimidazolium methanesulfonate**.



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Caption: General workflow for the toxicological assessment of **1-Ethyl-3-methylimidazolium methanesulfonate**.

Data Gaps and Future Research

The current body of publicly available literature on the toxicity of **1-Ethyl-3-methylimidazolium methanesulfonate** has notable gaps. There is a lack of specific data regarding its cytotoxicity, genotoxicity, and potential to interact with cellular signaling pathways. While some studies have explored these endpoints for other imidazolium-based ionic liquids, the influence of the methanesulfonate anion on these properties remains to be elucidated. Future research should focus on these areas to provide a more complete toxicological profile and support comprehensive risk assessments.

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